6-Hydroxynicotinyl chloride
Description
Nicotinoyl chloride hydrochloride (CAS 20260-53-1), also known as pyridine-3-carbonyl chloride hydrochloride, is a reactive acyl chloride derivative of nicotinic acid. This compound is characterized by a pyridine ring substituted with a carbonyl chloride group at the 3-position and a hydrochloride salt form . It is primarily used in organic synthesis for introducing nicotinoyl moieties into target molecules, such as pharmaceuticals or agrochemicals. Due to its high reactivity, it requires careful handling under inert conditions and storage in corrosion-resistant containers to prevent hydrolysis or decomposition .
Properties
Molecular Formula |
C6H6ClNO |
|---|---|
Molecular Weight |
143.57 g/mol |
IUPAC Name |
5-(chloromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6ClNO/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,3H2,(H,8,9) |
InChI Key |
KDKAJWVLNAHXRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC=C1CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-Chloronicotinoyl Chloride (CAS 58757-38-3)
- Structure : 6-chloropyridine-3-carbonyl chloride.
- Key Differences: The chlorine substituent at the pyridine ring’s 6-position enhances electrophilicity compared to nicotinoyl chloride hydrochloride, making it more reactive in nucleophilic acyl substitution reactions. Physical Properties: Boiling point 84–85°C (3 mmHg) . Applications: Used as a precursor in synthesizing herbicides and insecticides due to its electron-withdrawing chloro group, which stabilizes intermediates during coupling reactions .
Methyl 6-Chloronicotinate (CAS 1072438-56-2)
- Structure : Methyl ester of 6-chloronicotinic acid.
- Key Differences :
- The ester group (-COOCH₃) reduces reactivity compared to acyl chlorides, making it suitable for controlled esterification or transesterification reactions.
- Molecular Weight: 202.64 g/mol .
- Applications: Intermediate in pharmaceutical synthesis, particularly for antidiabetic and antiviral agents, where ester groups are later hydrolyzed to carboxylic acids .
6-Morpholinonicotinoyl Chloride (CAS 313350-36-6)
- Structure : Pyridine-3-carbonyl chloride with a morpholine substituent at the 6-position.
- Key Differences :
Hydrastinine Hydrochloride (CAS Not Provided)
- Structure: A tetrahydroisoquinoline derivative with a dioxolo group and methyl substitution.
- Key Differences: Unlike nicotinoyl chloride derivatives, this compound features a fused bicyclic structure, leading to distinct pharmacological activity (e.g., vasoconstrictor properties) .
Data Tables
Table 1: Structural and Physical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| Nicotinoyl chloride HCl | 20260-53-1 | C₆H₄ClNO·HCl | 178.02 | Not reported | 3-COCl, HCl salt |
| 6-Chloronicotinoyl chloride | 58757-38-3 | C₆H₃Cl₂NO | 192.00 | 84–85 (3 mmHg) | 3-COCl, 6-Cl |
| Methyl 6-chloronicotinate | 1072438-56-2 | C₈H₁₁ClN₂O₂ | 202.64 | Not reported | 3-COOCH₃, 6-Cl |
| 6-Morpholinonicotinoyl chloride | 313350-36-6 | C₁₁H₁₃ClN₂O₂ | 264.69 | Not reported | 3-COCl, 6-morpholine |
Q & A
Q. What are the key considerations for synthesizing 6-Hydroxynicotinyl chloride in a laboratory setting?
- Methodological Answer : Synthesis should focus on controlling reaction parameters such as temperature, solvent polarity, and stoichiometric ratios. For example, use anhydrous conditions to prevent hydrolysis, and employ slow addition of reagents to minimize side reactions. Purification via recrystallization or column chromatography is critical to isolate the product. Detailed procedural documentation, including solvent choices, reaction times, and characterization data (e.g., melting point, NMR), must be provided to ensure reproducibility .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Handle the compound in a fume hood with personal protective equipment (PPE: gloves, lab coat, safety goggles). Avoid moisture and heat, as the compound is likely moisture-sensitive and prone to decomposition. Store in a sealed, desiccated container under inert gas (e.g., argon) at temperatures below 4°C. Immediate cleanup of spills using dry absorbents is essential to prevent exothermic reactions .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- Methodological Answer : Use -NMR and -NMR to confirm the structure, particularly the hydroxyl and acyl chloride moieties. IR spectroscopy can validate functional groups (e.g., C=O stretch at ~1750 cm). Mass spectrometry (HRMS) ensures molecular weight accuracy. Include quantitative purity assessments via HPLC or elemental analysis. All data should align with literature benchmarks and be reported with error margins (e.g., ±0.1 ppm for NMR shifts) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields when synthesizing this compound under varying conditions?
- Methodological Answer : Systematically compare experimental variables (e.g., solvent polarity, catalyst loading, temperature gradients) using a fractional factorial design. Perform statistical analysis (ANOVA) to identify significant factors affecting yield. Cross-validate results with kinetic studies (e.g., monitoring reaction progress via TLC or in situ IR). Reconcile contradictions by reviewing primary literature for analogous reactions and adjusting mechanistic hypotheses (e.g., competing hydrolysis pathways) .
Q. What methodological approaches are optimal for studying the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Design a series of nucleophiles (e.g., amines, alcohols) with varying steric and electronic profiles. Use stopped-flow techniques to measure reaction kinetics under controlled conditions (pH, solvent dielectric constant). Quantify intermediates via -NMR (if fluorine-tagged) or UV-Vis spectroscopy. Compare experimental rate constants with computational models (DFT calculations) to elucidate transition states and validate proposed mechanisms .
Q. How should one design experiments to assess the stability of this compound under different pH conditions?
- Methodological Answer : Prepare buffered solutions across a pH range (e.g., 2–12) and incubate the compound at controlled temperatures (25°C, 40°C). Monitor degradation via HPLC at regular intervals, quantifying parent compound loss and byproduct formation. Apply Arrhenius kinetics to predict shelf-life under storage conditions. Include control experiments (e.g., light exposure, oxygen sensitivity) to isolate pH-specific effects. Report degradation pathways (e.g., hydrolysis to nicotinic acid derivatives) with supporting spectral data .
Data Analysis and Reporting Guidelines
Q. How should researchers present contradictory data in publications involving this compound?
- Methodological Answer : Clearly tabulate conflicting results (e.g., divergent yields or spectral anomalies) and annotate potential sources of error (e.g., instrumental drift, impurities). Use supplementary materials to provide raw datasets and statistical analyses (e.g., confidence intervals, R values). Discuss contradictions in the context of existing literature, proposing testable hypotheses for follow-up studies (e.g., isotopic labeling to trace reaction pathways) .
Q. What strategies ensure rigorous reproducibility in studies involving this compound?
- Methodological Answer : Document all experimental parameters (e.g., batch numbers of reagents, equipment calibration records) in a lab notebook or electronic repository. Share detailed protocols via open-access platforms (e.g., protocols.io ). Validate results through independent replication by a second researcher. Use reference standards (e.g., commercially available nicotinoyl chloride derivatives) to benchmark analytical methods .
Q. Citations and Formatting Compliance :
- All answers adhere to scientific reporting standards, including SI units, balanced equations with state symbols, and ACS-style referencing where applicable .
- Safety protocols align with OSHA/NIOSH guidelines for hazardous chemical handling .
- Data presentation follows journal-specific requirements for tables, graphs, and supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
